
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile typically involves multi-step organic reactions. One common approach is the alkylation of a nitrile compound with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by the addition of the alkyl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the compound’s alkyl chains can interact with lipid membranes, altering their properties and potentially disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-2-en-1-yl acetate: Shares a similar alkyl chain structure but has an acetate group instead of a nitrile group.
3-Buten-2-ol, 2-methyl-: Contains a similar butenyl group but differs in the presence of a hydroxyl group instead of a nitrile.
Propiedades
Número CAS |
922736-24-1 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
2-methyl-2-(3-methylbut-2-enyl)oct-7-enenitrile |
InChI |
InChI=1S/C14H23N/c1-5-6-7-8-10-14(4,12-15)11-9-13(2)3/h5,9H,1,6-8,10-11H2,2-4H3 |
Clave InChI |
UVFVWWYIZLIXTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(CCCCC=C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
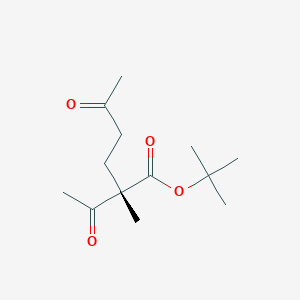
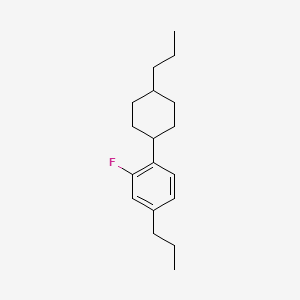
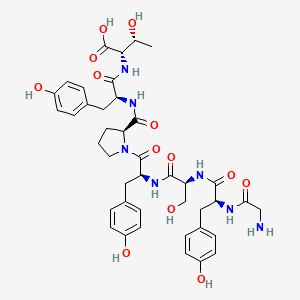
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)

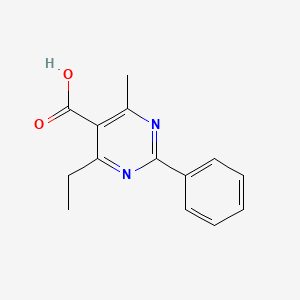

![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
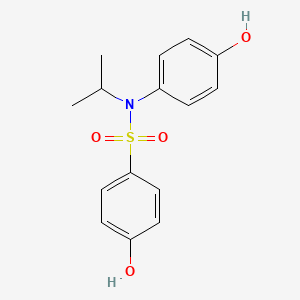
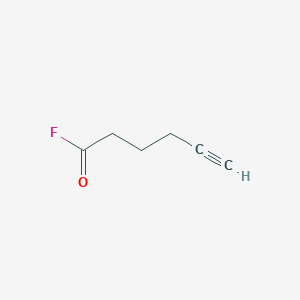
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)
